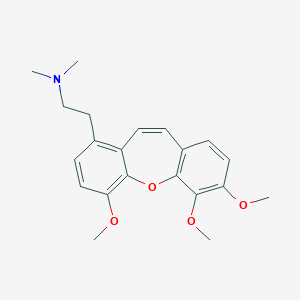

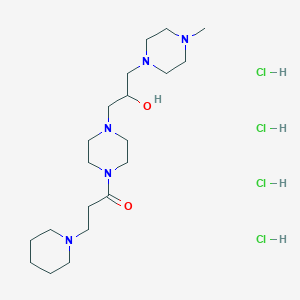

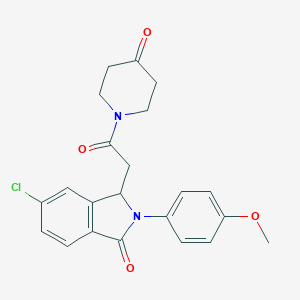

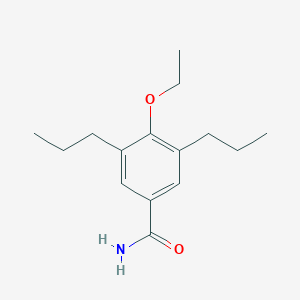

![molecular formula C5H3N3O2S B034174 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid CAS No. 107166-05-2](/img/structure/B34174.png)

2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds, including 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid, are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, which includes 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid, often involves the use of available starting materials and convenient synthetic procedures . These procedures often involve a multicomponent reaction, which provides wide access to triazole derivative production . The synthesized compounds are then tested for their biological activity .Molecular Structure Analysis

The molecular structure of 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid, like other triazoles, contains two carbon and three nitrogen atoms . The nitrogen-rich compounds and intermediates based on 1,2,3-triazole were synthesized using a promising precursor named 4,5-dicyano-1,2,3-triazole .Chemical Reactions Analysis

Triazole compounds, including 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid, are known for their broad range of chemical reactions. For instance, the Rh (ii)-catalyzed formal [3+2] and [3+3] cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines have been developed, enabling the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines .作用機序

While the specific mechanism of action for 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid is not explicitly stated in the sources, triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system . For instance, some triazole compounds have shown to induce apoptosis and trigger reactive oxygen species (ROS) generation in cancer cells .

将来の方向性

The future research directions for 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid and other triazole compounds include further exploration of their biological activities and potential applications in medicinal chemistry . The design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry . These compounds could be considered to construct more abundant 1,2,3-triazole-based neutral energetic molecules, salts, and complex compounds .

特性

CAS番号 |

107166-05-2 |

|---|---|

製品名 |

2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid |

分子式 |

C5H3N3O2S |

分子量 |

169.16 g/mol |

IUPAC名 |

2H-thieno[2,3-d]triazole-5-carboxylic acid |

InChI |

InChI=1S/C5H3N3O2S/c9-5(10)3-1-2-4(11-3)7-8-6-2/h1H,(H,9,10)(H,6,7,8) |

InChIキー |

SFLIZGMYHSNKFL-UHFFFAOYSA-N |

SMILES |

C1=C(SC2=NNN=C21)C(=O)O |

正規SMILES |

C1=C(SC2=NNN=C21)C(=O)O |

同義語 |

1H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylic acid (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)